2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed and widely distributed in the body, with metabolism occurring primarily in the liver .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antioxidant activities .
Action Environment
The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials may include 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring with chlorine substituents is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions could produce various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a similar structure and antibacterial activity.
Uniqueness
2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the tetrahydro-2H-pyran ring and the phenyl group. These structural elements may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO4S/c1-14-11-19(18(22)12-17(14)21)28(25,26)23-13-20(24,15-5-3-2-4-6-15)16-7-9-27-10-8-16/h2-6,11-12,16,23-24H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDATWZJFAKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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